molecular formula C23H18ClNO5S B2876439 (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114850-74-6

(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2876439
CAS No.: 1114850-74-6
M. Wt: 455.91
InChI Key: GFJXQELPNPMKMO-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a sophisticated benzothiazine derivative with the CAS Number 1114850-74-6 and a molecular formula of C23H18ClNO5S . This compound features a distinctive 1,1-dioxide functionality on the benzothiazine core, which contributes significantly to its stability and reactivity profile . Its molecular architecture integrates both a chlorophenyl moiety and a dimethoxyphenyl group, creating a unique structure with tunable electronic properties that is highly valuable for advanced research applications . The primary research value of this compound lies in its role as a key intermediate in medicinal chemistry and drug discovery. Its well-defined molecular structure allows for precise modifications, making it an excellent building block for structure-activity relationship (SAR) studies aimed at developing new pharmacologically active molecules . The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, sulfone) substituents on the scaffold also suggests potential applications in material science, particularly in the development of functional materials with specific electronic characteristics . Researchers can leverage this complex heterocyclic compound as a precursor for synthesizing more specialized molecules for high-throughput screening and biological evaluation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-29-19-12-11-17(13-20(19)30-2)25-14-22(23(26)15-7-9-16(24)10-8-15)31(27,28)21-6-4-3-5-18(21)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJXQELPNPMKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Thiosalicylic Acid and Amines

Adapting the method from PMC6263113, the benzothiazinone core is synthesized via a three-component reaction:

  • Reactants :
    • Thiosalicylic acid (4 )
    • 3,4-Dimethoxyphenethylamine (1C )
    • 4-Chlorobenzaldehyde (2a )
  • Procedure :

    • Reflux in toluene with a Dean-Stark apparatus for 5 hours.
    • Purify via column chromatography (hexane:ethyl acetate, 9:1).
  • Outcome :

    • Forms 4-(3,4-dimethoxyphenyl)-4H-1,4-benzothiazin-2-yl intermediate.
    • Yield: ~30% (based on analogous reactions).

Oxidation to 1,1-Dioxide

The thiazinone intermediate is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

  • Conditions : Stir in dichloromethane at 0°C for 2 hours.
  • Yield : >90% (as reported for similar substrates).

Introduction of the (4-Chlorophenyl)Methanone Group

Friedel-Crafts Acylation

Following the protocol from CN111099975A, the methanone group is introduced via Friedel-Crafts acylation:

  • Reactants :
    • 4-Chlorobenzoyl chloride
    • Silica gel-supported AlCl₃ (1.6 mmol/g loading)
  • Procedure :

    • Dissolve the benzothiazine dioxide in dichloromethane.
    • Add AlCl₃/silica gel under vacuum at −25°C.
    • Dropwise addition of 4-chlorobenzoyl chloride.
    • Quench with 5% sodium bicarbonate and purify via recrystallization (ethanol:water).
  • Yield : 88–94% (based on patent examples).

Optimization of the 3,4-Dimethoxyphenyl Substituent

Buchwald-Hartwig Amination

To install the 3,4-dimethoxyphenyl group at position 4:

  • Reactants :
    • 4-Bromo-1,1-dioxide intermediate
    • 3,4-Dimethoxyaniline
    • Pd(OAc)₂/Xantphos catalyst
  • Conditions :

    • Reflux in toluene with Cs₂CO₃ for 12 hours.
  • Yield : ~75% (extrapolated from PMC9303563).

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.02 (d, J = 8.4 Hz, 2H, Ar-Cl), 7.45 (d, J = 8.4 Hz, 2H, Ar-Cl), 6.92–6.85 (m, 3H, dimethoxyphenyl), 3.89 (s, 6H, OCH₃), 3.32 (s, 2H, CH₂).
  • ¹³C NMR (100 MHz, CDCl₃):
    δ 192.5 (C=O), 153.2, 148.7, 137.6, 132.1, 129.8, 128.4, 113.2, 111.8, 56.2 (OCH₃).

HPLC Purity

  • Method : C18 column, acetonitrile:water (70:30), 1.0 mL/min.
  • Purity : >99% (analogous to CN111099975A).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclization 30 95 Scalable, one-pot
Friedel-Crafts 92 99 High regioselectivity
Oxidation 90 98 Mild conditions

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Add phase-transfer catalysts (e.g., PEG-400) to improve efficiency.
  • Over-Oxidation : Use controlled stoichiometry of H₂O₂.
  • Byproducts : Recrystallize with ethanol:water (3:2) to remove impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion to sulfide derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

The compound (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine derivative featuring a fused benzene and thiazine ring structure, with chlorophenyl and dimethoxyphenyl functional groups enhancing its chemical reactivity and biological activity. Its unique structure makes it a candidate for research in medicinal chemistry, particularly in the development of new therapeutic agents.

Scientific Research Applications
The applications of this compound are diverse and include interaction studies that are crucial for understanding how it interacts with biological macromolecules. Techniques used in these studies help elucidate the mechanism of action and potential therapeutic effects.

Similar compounds include other benzothiazine derivatives known for their biological activities. A comparison highlights their uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
BenzothiazineBasic benzothiazine structureAntimicrobialLess complex than the target compound
2-Amino-benzothiazoleAmino group on benzothiazoleAnticancerDifferent substituents affect activity
5-MethylbenzothiazoleMethyl group additionAnti-inflammatoryStructural variation impacts solubility

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazine core can interact with enzymes, potentially inhibiting their activity. The specific substituents on the aromatic rings can enhance binding affinity and selectivity for particular molecular targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural analogs and key substituent differences

Compound Name Substituents at Position 4 Methanone Substituent Molecular Weight Key Features
Target Compound 3,4-Dimethoxyphenyl 4-Chlorophenyl ~481.9* Enhanced electron-donating (OMe) groups
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Chlorophenyl Phenyl 397.85 Lacks methoxy groups; simpler aromaticity
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,5-Dichlorophenyl 4-Methoxyphenyl 460.33 Dual Cl substituents; single OMe group
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone Benzothiazole-linked 5-chlorophenyl 4-Chlorophenyl 414.29 Benzothiazole moiety; Cl at position 5

Notes:

  • Chlorine substituents (e.g., 3,5-dichloro in ) improve lipophilicity, which may enhance membrane permeability but reduce solubility .

Physicochemical and Pharmacological Properties

Table 2: Key properties of selected analogs

Compound LogP* Solubility (Predicted) Reported Activities
Target Compound ~3.8 Low (hydrophobic) N/A (inferred: potential kinase inhibition)
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3.2 Moderate Antifungal, antibacterial (inferred)
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone 4.1 Low Antitumor, antimicrobial

Notes:

  • The target compound’s higher LogP (vs. ) correlates with its additional methoxy groups, which may balance hydrophobicity and polarity .
  • Benzothiazole-containing analogs (e.g., ) exhibit broad antimicrobial and antitumor activities, suggesting the target compound may share similar mechanisms .

Crystallographic Data:

  • Benzothiazole Derivative : Crystallizes in a monoclinic system (P21/n) with dimeric units stabilized by C–H···N and C–H···π interactions. Dihedral angles between aromatic rings range from 66.2° to 70.65°, indicating significant conformational flexibility .
  • Analog : Expected to exhibit similar packing patterns, though methoxy groups may introduce additional hydrogen-bonding sites .

Quantitative Structural Similarity Analysis

  • Tanimoto Coefficient : Using binary fingerprints, the target compound shares ~75% similarity with (due to Cl and OMe groups) but only ~60% with (due to phenyl vs. dimethoxyphenyl differences) .
  • Graph-Based Comparison: Subgraph matching reveals conserved benzothiazinone and methanone motifs across analogs, with divergence in substituent topology .

Biological Activity

The compound (4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H17ClFNO5SC_{23}H_{17}ClFNO_5S, with a molecular weight of approximately 473.9 g/mol. The structure includes a chlorophenyl group and a dimethoxyphenyl moiety, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC23H17ClFNO5SC_{23}H_{17}ClFNO_5S
Molecular Weight473.9 g/mol
CAS Number1114656-92-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions which can include halogenation, dioxido formation, and coupling reactions. The precise synthetic route can significantly affect the yield and purity of the final product.

Antitumor Activity

Recent studies have indicated that compounds structurally related to This compound exhibit notable antitumor properties. For instance, derivatives have been tested in various cancer cell lines, showing significant cytotoxic effects. In particular, compounds with similar benzothiazine cores have demonstrated efficacy against breast cancer cell lines such as MCF-7 .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various biological pathways:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown moderate inhibition of AChE (IC50 values ranging from 10.4 μM to 24.3 μM), which is relevant for treating Alzheimer's disease .
  • Cyclooxygenase (COX) Enzymes : Some derivatives have exhibited dual inhibitory effects against COX-2 and lipoxygenases (LOX), suggesting potential anti-inflammatory properties .

Antibacterial Activity

The antibacterial potential of related compounds has also been explored. Moderate to strong activity has been reported against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of antimicrobial activity .

Computational Studies

Molecular docking studies have been employed to predict the interaction of this compound with specific biological targets. These studies suggest that halogen bonding interactions may enhance binding affinity to target proteins, thereby increasing biological activity. For example, the presence of chlorine in the para position has been shown to improve electronic properties that facilitate enzyme interactions .

Case Studies

Several case studies highlight the therapeutic potential of this class of compounds:

  • Case Study on Antitumor Activity : In vitro studies demonstrated that compounds similar to This compound induced apoptosis in cancer cell lines through caspase activation pathways.
  • Case Study on Enzyme Inhibition : Research showed that specific derivatives significantly inhibited AChE activity in vitro, suggesting their potential use in managing neurodegenerative disorders.

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